L-Ascorbyl-2-sulfate
Description
Historical Context of Ascorbate (B8700270) Derivative Research
The quest for more stable forms of ascorbic acid began as researchers recognized the inherent instability of vitamin C, particularly its rapid oxidation in aqueous solutions, under varying pH conditions, and in the presence of heat, light, and metal ions ussec.orgnih.gov. This susceptibility to degradation posed challenges for its application in food fortification, pharmaceuticals, and biological research. Consequently, efforts were initiated to synthesize derivatives that could retain the biological activity of ascorbic acid while offering improved chemical stability. L-Ascorbyl-2-sulfate emerged from these efforts, with its synthesis and characterization gaining traction in the early 1970s. Its development was partly motivated by the need for a stable ascorbate form suitable for aquaculture feeds and for use in metabolic studies where the rapid breakdown of ascorbic acid could confound results . Early research also identified ascorbate-2-sulfate as a natural metabolite in various species, including primates, rats, and brine shrimp (Artemia salina), indicating its endogenous presence and potential biological roles ussec.orgpnas.orgoup.comhmdb.ca.
Biochemical Significance of this compound as a Stable Ascorbate Form
The primary biochemical significance of this compound lies in its enhanced stability, conferred by the sulfate (B86663) group attached to the C2 position of the ascorbic acid molecule ontosight.ai. This modification protects the critical 2,3-enediol moiety, which is the site of ascorbic acid's redox activity and its susceptibility to oxidation ussec.org.
Compared to ascorbic acid, this compound exhibits markedly superior stability in aqueous solutions, particularly under oxidative and alkaline conditions researchgate.net. For instance, in water at 50°C, ascorbic acid has a half-life of less than one hour, whereas this compound (in its dipotassium (B57713) salt form, AAS-K₂) has a half-life exceeding 24 hours under the same conditions . Furthermore, it demonstrates greater stability in boiling alkali (pH 13.0) with a half-life of 21 hours, compared to ascorbic acid's rapid degradation researchgate.net. While it is more acid-labile than simple carbohydrate sulfates, its stability in acidic conditions is comparable to phenyl sulfate nih.gov.
Biologically, this compound serves as a precursor to L-ascorbic acid. Its conversion to active ascorbic acid typically occurs through enzymatic hydrolysis, catalyzed by specific enzymes such as sulfatases (e.g., C2 sulfatase) in certain organisms pnas.org. This enzymatic cleavage releases ascorbic acid, allowing it to participate in essential biological functions. This mechanism is particularly relevant in species like fish, which have a dietary requirement for vitamin C and store it in the more stable ascorbate-2-sulfate form, relying on endogenous sulfatase activity for its release ussec.orgpnas.orgoup.comresearchgate.net.
Table 1: Physicochemical Properties Comparison
| Property | Ascorbic Acid | This compound (AAS-K₂) |
| Molecular Formula | C₆H₈O₆ | C₆H₆K₂O₉S |
| Molecular Weight ( g/mol ) | 176.12 | 332.37 |
| Stability in H₂O (50°C) | t₁/₂: <1 h | t₁/₂: >24 h |
| Redox Activity | High | Low |
Source:
Table 2: Stability in Different Conditions
| Condition | Ascorbic Acid | This compound |
| Boiling water (oxygen) | t₁/₂: <1 h | ~20x more stable |
| Boiling alkali (pH 13.0) | Not specified | t₁/₂: 21 h |
| Boiling acid (pH 1.0) | Not specified | t₁/₂: 4.7 min |
| 99% methanol (B129727) (50°C) | Not specified | Sulfate loss 1500x faster than in water |
Source: researchgate.net
Research Rationale and Current Scholarly Landscape
The research rationale for studying this compound is multifaceted, primarily driven by its superior stability and its potential as a bioavailable source of vitamin C. Its chemical robustness makes it an attractive candidate for applications where ascorbic acid's instability is a limiting factor, such as in aquaculture feeds, cell culture media, and potentially in pharmaceutical formulations ussec.orgnih.gov.
Current scholarly interest focuses on several key areas:
Antioxidant Properties: Like ascorbic acid, this compound is investigated for its antioxidant capabilities, including its potential to scavenge free radicals and mitigate oxidative stress in biological systems ontosight.ai. While the sulfate group reduces direct redox activity, its conversion to ascorbic acid allows it to exert these protective effects .
Metabolism and Bioavailability: Research continues to explore the enzymatic pathways and species-specific mechanisms by which this compound is converted into active ascorbic acid. Studies in fish, for example, highlight the critical role of sulfatase enzymes in its utilization as a vitamin C source ussec.orgpnas.orgoup.comresearchgate.netunit.no. Comparisons are often made with other stable vitamin C derivatives, such as L-ascorbyl-2-phosphate, to understand differential bioavailability and efficacy researchgate.netunit.noresearchgate.netnih.govgoogle.com.
Cellular Metabolism and Protection: Investigations into its role in cellular metabolism and its protective effects against oxidative damage, particularly in neuronal cells, are ongoing .
Aquaculture Nutrition: A significant body of research examines the efficacy of this compound as a dietary supplement for various aquatic species, demonstrating its ability to prevent deficiency symptoms and support growth and health in fish and shrimp ussec.orgoup.comresearchgate.netunit.noresearchgate.net.
The scholarly landscape reflects a continued interest in understanding the precise biochemical roles, metabolic fate, and practical applications of this stable vitamin C derivative, particularly in contexts where maintaining vitamin C integrity is paramount.
Compound List:
Ascorbic Acid
L-Ascorbic Acid
this compound
Ascorbate-2-sulfate
L-Ascorbic acid 2-sulfate
L-Ascorbic acid 2-sulfate dipotassium salt (AAS-K₂)
Dehydroascorbic acid (DHA)
2,3-diketogulonic acid
L-ascorbyl-2-phosphate
L-ascorbyl-2-polyphosphate (LAPP)
L-ascorbyl-6-palmitate
Ascorbyl 2-glucoside
Tetra-isopalmitoyl ascorbate
L-gulonolactone oxidase
Phenyl sulphate
Carbohydrate sulphates
Nitrocatechol sulphate
Cerebroside-3-sulfate
Trimethylamine–sulphur trioxide
Trimethyl orthoformate (TOF)
Dichlorophenolindophenol (DCPIP)
L-ascorbate-O-methyl ether
6-bromo-6-deoxy-l-ascorbic acid
L-ascorbate 2-triphosphate
L-ascorbic acid 2-O-α-glucoside
Sodium L-Ascorbyl-2-Phosphate (SAP)
L-Ascorbic Acid 2-Phosphate Magnesium Salt
Ascorbate-2-monophosphate
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O9S |
|---|---|
Molecular Weight |
256.19 g/mol |
IUPAC Name |
[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H8O9S/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h2,4,7-9H,1H2,(H,11,12,13) |
InChI Key |
XDBMXUKHMOFBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OS(=O)(=O)O)O)O)O |
Origin of Product |
United States |
Chemical Synthesis Pathways of L Ascorbyl 2 Sulfate
Established Synthetic Methodologies
Modified Conventional Procedures utilizing Amine–Sulfur Trioxide Complexes
One established method for synthesizing L-Ascorbyl-2-sulfate involves the use of amine-sulfur trioxide complexes, such as trimethylamine-sulfur trioxide (Me₃N·SO₃) or triethylamine-sulfur trioxide (Et₃N·SO₃) complexes researchgate.netgoogle.comrsc.orgnih.govacs.orgresearchgate.netgoogle.com. These procedures often begin with the protection of the 5,6-hydroxyl groups of L-Ascorbic Acid, typically by forming an acetal (B89532) derivative researchgate.netrsc.orgresearchgate.net. The protected L-Ascorbic Acid is then reacted with an amine-sulfur trioxide complex in a dipolar aprotic solvent, such as dimethylacetamide (DMA) or N,N-dimethylformamide (DMF) researchgate.netrsc.orgnih.govresearchgate.netgoogle.com. Reaction temperatures commonly range from 65°C to 70°C, with reaction times varying from 30 minutes to 24 hours, depending on the specific reagents and conditions researchgate.netrsc.orgnih.govresearchgate.netgoogle.com. Yields in these methods, particularly when using apolar solvents, have been reported around 75% google.comresearchgate.net.
An alternative approach within this category involves sulfating L-Ascorbic Acid directly in an aqueous alkaline medium using a sulfur trioxide complex, often trimethylamine-sulfur trioxide, with a base like barium hydroxide (B78521) or potassium carbonate to maintain an alkaline pH (around 9.5-10.5) google.comacs.org. This method, conducted at approximately 70°C, can achieve rapid and almost quantitative conversion, with yields reported as high as 75-80% for the barium salt researchgate.netgoogle.comacs.org.
Alkali-Mediated Sulfation Techniques
Alkali-mediated sulfation techniques are also employed, often utilizing sulfur trioxide complexes in aqueous alkaline solutions google.comacs.org. In these methods, L-Ascorbic Acid is dissolved in water, and the pH is adjusted to an alkaline range (e.g., pH 9.5-10.5) using a base like barium hydroxide or potassium carbonate google.comacs.org. The mixture is then heated to around 70°C, and a sulfur trioxide amine complex, such as trimethylamine-sulfur trioxide, is added google.comacs.org. Maintaining the alkaline pH throughout the reaction is crucial, as it enhances the ionization of the 2-hydroxyl group, promoting selective sulfation at this position and improving yields google.com. This process aims for rapid and near-quantitative conversion, with good yields of the desired product researchgate.netgoogle.comacs.org. For instance, one procedure reported yields of 75-80% for the barium salt of this compound when conducted in an aqueous alkaline medium .
Reaction Kinetics and Yield Optimization in this compound Synthesis
Optimization of this compound synthesis focuses on maximizing yield and purity while minimizing reaction time and by-product formation. The reaction kinetics are influenced by factors such as pH, temperature, reactant concentrations, and the choice of sulfating agent and solvent researchgate.netgoogle.comrsc.orgnih.gov.
Increasing the pH to moderate levels generally increases the sulfation reaction rate and improves yields of this compound. This is attributed to the increased ionization of the 2-hydroxyl group, which is more susceptible to sulfation. Furthermore, this compound is more stable in alkaline conditions than L-Ascorbic Acid, meaning that faster formation at higher pH leads to less degradation of the starting material google.com. However, excessively high pH can lead to undesirable side reactions, thus careful control is necessary google.com.
Physicochemical Stability Profiling of this compound
This compound exhibits significantly improved stability compared to L-Ascorbic Acid, particularly concerning oxidation and hydrolysis across various pH conditions.
Oxidative Resistance Analysis and Comparative Stability with L-Ascorbic Acid
This compound demonstrates a marked increase in resistance to oxidation compared to L-Ascorbic Acid researchgate.netrsc.orgussec.orgmdpi.com. The esterification of the 2-hydroxyl group with a sulfate (B86663) moiety protects the sensitive 2,3-enediol system of ascorbic acid from oxidative degradation ussec.org. Studies have shown that this compound is approximately 20 times more stable than L-Ascorbic Acid when exposed to oxygen in boiling water researchgate.netrsc.orgresearchgate.net. This enhanced oxidative stability makes it a preferred form for applications requiring long-term vitamin C activity, such as in animal feeds, where it withstands processing conditions better than L-Ascorbic Acid ussec.orgmdpi.com.
pH-Dependent Hydrolytic Stability Investigations
The hydrolytic stability of this compound varies with pH. In acidic conditions, it shows a half-life of approximately 4.7 minutes in boiling acid (pH 1.0) researchgate.netrsc.orgresearchgate.net. In contrast, it exhibits greater stability in alkaline conditions, with a half-life of about 21 hours in boiling alkali (pH 13.0) researchgate.netrsc.orgresearchgate.net. This indicates that while this compound is relatively stable in acidic environments, it is considerably more resistant to hydrolysis in alkaline solutions compared to L-Ascorbic Acid, which readily oxidizes in neutral to alkaline conditions ussec.orggoogle.comscielo.brcabidigitallibrary.orgnih.gov. The loss of the sulfate group from L-ascorbic acid 2-(hydrogen sulfate) is also significantly slower in water at 50°C compared to 99% methanol (B129727) researchgate.netrsc.orgresearchgate.net.
Compound Name List:
this compound
L-Ascorbic Acid
Dehydroascorbic acid
2,3-diketogulonic acid
L-ascorbyl-2-polyphosphate
L-ascorbyl-2-monophosphate
Ascorbate-2-sulfate
Biological Transformation Pathways of L Ascorbyl 2 Sulfate
In Vivo Biotransformation and Hydrolysis
In vivo, L-Ascorbyl-2-sulfate undergoes biotransformation, primarily through enzymatic hydrolysis, to release L-ascorbic acid and inorganic sulfate (B86663). This process is crucial for its biological activity as an ascorbate (B8700270) precursor.
Enzymatic Hydrolysis to L-Ascorbic Acid
This compound is enzymatically hydrolyzed to L-ascorbic acid and sulfate. This reaction is catalyzed by specific sulfohydrolase enzymes. The sulfate group at the C2 position of L-ascorbic acid confers stability by preventing oxidation at the C2-C3 enediol moiety, a key site for ascorbic acid's redox activity . Mild acid hydrolysis can also yield L-ascorbic acid oup.com. The efficiency of this conversion is species-dependent, often correlating with the presence and activity of the necessary enzymes ussec.orgunit.no. For example, in some fish species, a lack of sufficient sulfatase activity in the gastrointestinal tract may limit the bioavailability of this compound as a vitamin C source unit.no.
Identification and Characterization of Sulfohydrolase Enzymes (e.g., Ascorbic Acid 2-sulfate Sulfohydrolase or C2 sulfatase)
The primary enzyme responsible for the hydrolysis of this compound is known as ascorbic acid 2-sulfate sulfohydrolase, commonly referred to as C2 sulfatase nih.govnih.govpnas.org. This enzyme has been identified and characterized in various organisms, notably in rainbow trout liver, where it plays a role in modulating cellular L-ascorbic acid levels nih.govnih.govpnas.org. Human arylsulfatase A (ASA) has also been identified as the major, if not sole, enzyme in humans capable of hydrolyzing this compound nih.gov.
Key characteristics of C2 sulfatase include:
Molecular Weight: Approximately 117,500 at pH 5.0 nih.govpnas.org.
Optimal pH: Around 6.0 nih.govpnas.org.
Inhibitors: The enzyme activity can be inhibited by sulfhydryl blocking agents and L-ascorbic acid itself nih.govnih.gov. Potassium sulfate (K₂SO₄) has also been identified as a competitive inhibitor nih.gov.
| Enzyme | Molecular Weight (approx.) | Optimal pH | Key Inhibitors | Source Organism |
| Ascorbic Acid 2-sulfate Sulfohydrolase (C2 sulfatase) | 117,500 Da | 6.0 | Sulfhydryl blocking agents, L-ascorbic acid | Rainbow Trout Liver |
| Arylsulfatase A | Not specified | 4.8 - 5.6 | K₂SO₄ | Human |
Regulatory Mechanisms Governing this compound Hydrolytic Activity
The activity of C2 sulfatase is subject to regulatory mechanisms, primarily influenced by the levels of L-ascorbic acid within the cell. L-ascorbic acid itself acts as a feedback inhibitor of C2 sulfatase activity nih.govnih.gov. This feedback mechanism ensures that when cellular L-ascorbic acid levels are high, the activity of the enzyme that hydrolyzes this compound is suppressed, thus conserving the stored this compound pnas.org. Conversely, when cellular L-ascorbic acid is rapidly utilized, this suppression is relieved, leading to increased C2 sulfatase activity and a subsequent replenishment of cellular L-ascorbic acid from this compound stores nih.govpnas.org.
Function as an Ascorbate Precursor in Biological Systems
This compound functions as a stable precursor to L-ascorbic acid, providing a source of vitamin C activity in various biological contexts.
Comparative Bioactivity Studies in Select Animal Models
Studies in animal models have investigated the bioactivity of this compound as a vitamin C source. In rainbow trout and channel catfish, this compound has demonstrated the ability to prevent vitamin C deficiency symptoms, particularly at higher concentrations ussec.org. In Atlantic salmon, this compound has been absorbed through gastric tissue and transported to the liver, with evidence suggesting its conversion to L-ascorbic acid nih.gov. In hyperlipidemic guinea pigs, this compound exhibited a greater inhibitory effect on serum and liver lipid increases compared to L-ascorbic acid and also helped mitigate symptoms of chronic vitamin C deficiency jst.go.jp. Furthermore, in human dermal fibroblasts, this compound has shown potent radical scavenging activity, surpassing other tested derivatives like L-ascorbyl-2-phosphate and L-ascorbyl-2-glucoside tandfonline.com.
| Derivative Tested | Radical Scavenging Effectiveness (Relative) | Notes |
| This compound (AA-2S) | Highest | Most effective in protecting against oxidative stress in human dermal fibroblasts tandfonline.com. |
| L-Ascorbyl-2-phosphate (AA-2P) | High | |
| L-Ascorbyl-2-glucoside (AA-2G) | Moderate | |
| L-Ascorbic Acid (AA) | Moderate |
Tissue-Specific Distribution and Metabolite Profiling of this compound
The distribution of this compound within tissues varies depending on the species and the metabolic capacity to convert it to L-ascorbic acid. In Atlantic salmon, this compound has been identified in gastric tissue, blood, liver, and muscle nih.gov. Studies in rats and guinea pigs have indicated a generally poor uptake by various tissues, with highest concentrations observed in the liver, kidneys, lungs, and skin after oral administration karger.com. The pituitary and adrenal glands contained only minute amounts in these studies karger.com. While general L-ascorbic acid distribution shows high concentrations in adrenal glands, pituitary gland, brain, lens, liver, spleen, pancreas, and kidneys researchgate.net, specific data for this compound distribution highlights its presence in organs involved in its absorption and potential conversion. Metabolite profiling studies aim to quantify these compounds and their derivatives in biological samples to understand their metabolic fate and distribution pharmaron.comnih.gov.
Compound Name List:
this compound (AAS)
L-Ascorbic Acid (AA)
Ascorbic acid sulfate sulfohydrolase (C2 sulfatase)
Arylsulfatase A
L-ascorbyl-2-phosphate (AA-2P)
L-ascorbyl-2-glucoside (AA-2G)
Advanced Analytical Methodologies for L Ascorbyl 2 Sulfate Quantification
Chromatographic Separation and Detection Strategies
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), form the cornerstone of L-AS-2-S analysis. These methods offer high resolution and sensitivity, allowing for the separation of L-AS-2-S from closely related compounds. The versatility of HPLC is further enhanced by the variety of detection methods that can be coupled with the separation process.
High-Performance Liquid Chromatography (HPLC)-Based Techniques: UV, Electrochemical, and Mass Spectrometric Detection
HPLC methods for L-AS-2-S quantification commonly employ one of three main detection principles: ultraviolet (UV) absorbance, electrochemical detection, or mass spectrometry.
UV Detection: This is a widely used technique for the analysis of L-AS-2-S, often performed at a wavelength of 255 nm. rsc.org The method is robust and provides good reproducibility for the quantification of L-AS-2-S. rsc.org
Electrochemical Detection: This method offers an alternative to UV detection and can be adapted for the analysis of L-AS-2-S. rsc.org It is particularly useful for detecting electroactive compounds and can provide high sensitivity.
Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer provides a highly specific and sensitive detection method. Electron ionization mass spectrometry (EIMS) has been successfully used to identify L-AS-2-S in biological tissues, such as those from Atlantic salmon. srce.hr In these analyses, the fragmentation patterns of the eluted peaks are compared with those of a standard compound to confirm the identity of L-AS-2-S. rsc.org For instance, a study on salmonid gastric tissue utilized a triple-quadrupole mass spectrometer to analyze the ion fragments of L-AS-2-S. rsc.org More advanced techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are also employed for the analysis of related ascorbate (B8700270) compounds, and these can be adapted for L-AS-2-S. researchgate.net In negative ion mode ESI-MS/MS of ascorbic acid, precursor ions are fragmented to produce characteristic product ions for quantification. researchgate.net
| Detection Method | Principle | Typical Wavelength/Setting | Advantages | Reference |
|---|---|---|---|---|
| UV Detection | Measures the absorbance of UV light by the analyte. | 255 nm | Robust, good reproducibility. | rsc.org |
| Electrochemical Detection | Measures the current generated by the oxidation or reduction of the analyte. | - | High sensitivity for electroactive compounds. | rsc.org |
| Mass Spectrometric (MS) Detection | Measures the mass-to-charge ratio of ionized molecules. | Varies with analyte and instrument. | High specificity and sensitivity, structural confirmation. | rsc.orgsrce.hr |
Optimization of Chromatographic Parameters: Column Chemistry, Mobile Phase Composition, and Ion-Pairing Reagents
The successful separation of L-AS-2-S from other ascorbate vitamers and matrix components is highly dependent on the optimization of several chromatographic parameters.
Column Chemistry: A common approach involves the use of two HPLC columns connected in series, such as an Inertsil C4 and an Inertsil C18 column. nih.gov This mixed-phase chemistry allows for improved separation of early-eluting components like ascorbic acid, as well as the later-eluting L-AS-2-S. nih.gov The Inertsil C18 column is particularly effective at retaining the more stable esterified forms of vitamin C. rsc.org
Mobile Phase Composition: The composition of the mobile phase, including its ionic strength and pH, significantly affects the capacity factors and resolution of the separation. rsc.org The mobile phase often contains a buffer, such as sodium acetate, and other additives to improve peak shape and resolution. researchgate.net
Ion-Pairing Reagents: To enhance the retention of the highly polar L-AS-2-S on reverse-phase columns, ion-pairing reagents are frequently added to the mobile phase. n-Octylamine is a commonly used ion-pairing agent that improves the separation of L-AS-2-S and other ascorbate vitamers. nih.gov However, some methods have been developed that eliminate the need for ion-pairing reagents, which can simplify the mobile phase and improve compatibility with mass spectrometry. nih.gov
| Parameter | Common Approach | Purpose | Reference |
|---|---|---|---|
| Column Chemistry | Inertsil C4 and C18 columns in series. | Improves separation of both early and late-eluting ascorbate vitamers. | nih.gov |
| Mobile Phase | Buffered aqueous solution (e.g., sodium acetate), with manipulation of ionic strength and pH. | Controls retention and resolution of the analytes. | rsc.orgresearchgate.net |
| Ion-Pairing Reagents | n-Octylamine. | Increases retention of polar analytes like L-AS-2-S on reverse-phase columns. | nih.gov |
Simultaneous Quantitation of L-Ascorbyl-2-sulfate and Ascorbate Vitamers
In many biological and nutritional studies, it is necessary to quantify not only L-AS-2-S but also other forms of vitamin C, such as L-ascorbic acid and L-ascorbyl-2-polyphosphate. HPLC methods have been developed that allow for the simultaneous separation and quantification of these vitamers in a single chromatographic run. nih.gov These methods typically utilize a combination of the optimized parameters discussed above, including mixed-phase column chemistry and the use of ion-pairing reagents. nih.gov The ability to measure multiple ascorbate vitamers simultaneously is particularly important in complex matrices like aquatic feeds, where various stabilized forms of vitamin C may be present. nih.gov
Spectrophotometric and Related Spectroscopic Methods for this compound Analysis
While chromatographic methods are dominant, spectrophotometric techniques offer a simpler and more accessible alternative for the quantification of ascorbate compounds. Direct UV spectrophotometry can be a rapid and reliable method for determining L-ascorbic acid, although it can be susceptible to interference from the sample matrix. arkat-usa.org
For the specific analysis of L-AS-2-S, a common approach involves an enzymatic conversion step. The enzyme arylsulfatase can be used to hydrolyze L-AS-2-S to L-ascorbic acid. nih.gov The resulting L-ascorbic acid can then be quantified using established spectrophotometric methods. One such method is based on the reduction of a colored reagent, where the change in absorbance is proportional to the concentration of ascorbic acid. jppres.com Another approach involves the oxidation of ascorbic acid and subsequent reaction to form a derivative that can be measured spectrophotometrically. jppres.com It is important to note that when using these indirect methods, any endogenous L-ascorbic acid in the sample must be accounted for by running a parallel sample without the enzymatic hydrolysis step.
Sample Preparation and Extraction Methodologies for Diverse Biological and Research Matrices
The accuracy of any analytical method for L-AS-2-S quantification is heavily reliant on the initial sample preparation and extraction procedures. The goal is to efficiently extract the analyte from the matrix while minimizing its degradation and removing interfering substances.
For solid samples such as aquatic feeds and animal tissues, a common extraction solution is 1% metaphosphoric acid containing 0.2% dithiothreitol (B142953) (DTT) at a pH of 2.16. researchgate.net The acidic conditions help to stabilize the ascorbate vitamers, while DTT acts as a reducing agent to prevent oxidation. researchgate.net The sample is typically homogenized or vortexed in the extraction solution, followed by centrifugation to remove solid debris. researchgate.net The resulting supernatant can then be filtered and directly injected into the HPLC system. researchgate.net For fish tissues, extraction with 5% metaphosphoric acid has also been reported. nih.gov
In the context of cell culture, intracellular ascorbate can be extracted by lysing the cells in a suitable buffer. nih.gov For the analysis of ascorbate in culture medium, it is crucial to consider the stability of the compound, as it can degrade over time, especially at room temperature. sigmaaldrich.com When preparing samples for analysis, it is often recommended to perform the extraction and analysis promptly or to store the extracts at -80°C to ensure stability. researchgate.net
| Matrix | Extraction Method | Key Considerations | Reference |
|---|---|---|---|
| Aquatic Feeds | Homogenization in 1% metaphosphoric acid with 0.2% DTT (pH 2.16). | Acidic conditions and reducing agent prevent degradation. | researchgate.net |
| Fish Tissues | Homogenization in 5% metaphosphoric acid. | Ensures efficient extraction from the tissue matrix. | nih.gov |
| Cell Culture | Cell lysis followed by extraction of intracellular components. | Rapid processing and proper storage are critical to prevent degradation. | nih.govsigmaaldrich.com |
Comparative Biochemical Efficacy and Systemic Biological Implications
Comparative Efficacy Studies with L-Ascorbic Acid and other Stabilized Derivatives
The inherent instability of L-ascorbic acid has led to the development of more stable derivatives, such as L-ascorbyl-2-sulfate, for use in animal nutrition. These derivatives are designed to resist oxidation and degradation, thereby ensuring the bioavailability of vitamin C.
In the field of aquatic animal nutrition, the effectiveness of this compound has been compared to L-ascorbic acid and other stable forms like L-ascorbyl-2-polyphosphate (APP). Studies in Nile tilapia (Oreochromis niloticus) have shown that both AsS and APP are more effective than equimolar L-ascorbic acid in promoting growth and improving food conversion. researchgate.net Fish supplemented with 50 mg/kg of ascorbate (B8700270) equivalent from AsS and APP demonstrated weight gains of 27.9% and 36.2% more, respectively, than those fed the same level of L-ascorbic acid. researchgate.net
However, the relative efficacy of AsS can vary significantly between species. For instance, in channel catfish (Ictalurus punctatus), this compound was found to be significantly less effective than L-ascorbic acid. nih.govresearchgate.netresearchgate.net Research indicated that the vitamin activity of ascorbic acid from AsS was only 5.2% of that from L-ascorbic acid for growth in this species. nih.govresearchgate.net In contrast, studies with rainbow trout and Atlantic salmon have reported that AsS possesses antiscorbutic activity. researchgate.net For juvenile grass shrimp (Penaeus monodon), this compound was found to be about 40% as effective as L-ascorbyl-2-polyphosphate in meeting the vitamin C requirements for weight gain. researchgate.net In grouper (Epinephelus malabaricus), AsS was approximately 39% as effective as APP in fulfilling the vitamin C requirement. researchgate.netresearchgate.net
| Animal Model | This compound Efficacy Compared to L-Ascorbic Acid/Other Derivatives | Key Findings | Reference |
|---|---|---|---|
| Nile Tilapia (Oreochromis niloticus) | More effective than L-ascorbic acid | 27.9% greater weight gain with 50 mg/kg AsS compared to equimolar L-ascorbic acid. | researchgate.net |
| Channel Catfish (Ictalurus punctatus) | Significantly less effective than L-ascorbic acid | Vitamin activity for growth was only 5.2% of L-ascorbic acid. | nih.govresearchgate.net |
| Grass Shrimp (Penaeus monodon) | ~40% as effective as L-ascorbyl-2-polyphosphate | Dietary requirement for weight gain was 73.83 mg/kg for AsS vs. 29.27 mg/kg for APP. | researchgate.net |
| Grouper (Epinephelus malabaricus) | ~39% as effective as L-ascorbyl-2-polyphosphate | Adequate dietary concentration for weight gain was 46.2 mg AA equivalent/kg from AsS vs. 17.8 mg/kg from APP. | researchgate.netresearchgate.net |
The ability of this compound to maintain adequate tissue concentrations of ascorbic acid is a critical measure of its bioavailability. In grouper, liver ascorbic acid concentrations were higher in fish fed diets with ≥16 mg ascorbic acid equivalent of AsS per kg than in fish on a control diet. researchgate.net Similarly, in grass shrimp, hepatopancreatic ascorbic acid concentrations increased in proportion to the dietary supplementation level of AsS. researchgate.net
However, the efficiency of AsS in elevating tissue ascorbate levels can be lower compared to other vitamin C forms. In channel catfish, blood and liver ascorbic acid levels in fish fed AsS were considerably less than those in fish fed L-ascorbic acid or ethylcellulose coated L-ascorbic acid. nih.gov No measurable level of AsS was detected in the blood or liver of these fish, suggesting that the rate of enzymatic hydrolysis of AsS to L-ascorbic acid or its rapid excretion might be limiting factors. nih.gov Conversely, studies in Atlantic salmon have confirmed the uptake of AsS through gastric tissue and its transport to the liver, where there is evidence of its conversion to L-ascorbic acid. nih.gov
Physiological Role in Organisms Deficient in L-Gulonolactone Oxidase
A number of animal species, including humans, other primates, and guinea pigs, lack the enzyme L-gulonolactone oxidase, which is essential for the endogenous synthesis of ascorbic acid. wikipedia.orgtaylorandfrancis.com These species are therefore entirely dependent on dietary sources of vitamin C. Research using guinea pigs as a model for this deficiency has explored the antiscorbutic properties of this compound. These studies have been crucial in understanding the potential of AsS to prevent scurvy in organisms that cannot produce their own vitamin C. nih.gov The ability of AsS to be metabolized into biologically active L-ascorbic acid is fundamental to its physiological function in these animals.
Modulation of Non-Specific Immune Responses in Animal Models
Vitamin C is known to play a significant role in immune function. Studies have investigated the effects of this compound on non-specific immune responses, particularly in aquatic animals. In grouper, supplementation with AsS was shown to support non-specific immune responses. researchgate.net Specifically, the alternative pathway of complement activation (ACP) was higher in fish fed diets with ≥55 mg ascorbic acid equivalent of AsS per kg, and lysozyme (B549824) activity was higher in fish fed ≥86 mg ascorbic acid equivalent of AsS per kg compared to control groups. researchgate.netresearchgate.net These findings suggest that this compound can enhance the innate immune system in these animals, which is critical for disease resistance in aquaculture settings.
| Animal Model | Immune Parameter | Effect of this compound Supplementation | Reference |
|---|---|---|---|
| Grouper (Epinephelus malabaricus) | Alternative Complement Pathway (ACP) Activity | Higher in fish fed ≥55 mg AA equivalent/kg diet. | researchgate.netresearchgate.net |
| Lysozyme Activity | Higher in fish fed ≥86 mg AA equivalent/kg diet. | researchgate.netresearchgate.netresearchgate.net |
Emerging Research Avenues and Unaddressed Inquiries
Advanced Spectroscopic and Structural Elucidation Techniques for L-Ascorbyl-2-sulfate
The precise structural characterization of this compound is fundamental to understanding its chemical properties and biological interactions. Advanced spectroscopic techniques are pivotal in this regard, offering detailed insights into its molecular architecture and purity. Mass spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS/MS), has been employed for the verification and structural confirmation of AAS, correlating findings with known standards tandfonline.com. Databases like mzCloud provide essential identifiers such as InChI and SMILES, alongside available MS data, including fragmentation patterns that can help pinpoint sulfation sites, such as the characteristic m/z 80 ion indicative of the sulfate (B86663) moiety mzcloud.orgd-nb.info. Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool, enabling the confirmation of structural integrity by analyzing proton ratios and confirming the position of the sulfate group google.comgoogle.com. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection or mass spectrometry, is indispensable for separating AAS from L-ascorbic acid and other metabolites, facilitating its quantification and stability assessment researchgate.netjst.go.jp.
Table 1: Spectroscopic and Structural Characterization Techniques for this compound
| Technique | Application/Finding | Reference(s) |
| Mass Spectrometry (MS) | ESI-MS/MS for verification and structural confirmation; Fragmentation patterns (e.g., m/z 80) for sulfation site identification; Database identifiers (InChI, SMILES) available. | tandfonline.commzcloud.orgd-nb.info |
| Nuclear Magnetic Resonance (NMR) | Confirmation of structural integrity, proton ratios, and sulfate group position. | google.comgoogle.com |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of AAS from L-ascorbic acid and other metabolites; Stability assessment. | researchgate.netjst.go.jp |
In-depth Enzymology and Proteomic Profiling of this compound Biotransformation Pathways
This compound is recognized as a Phase II metabolite of L-ascorbic acid, formed through the action of sulfotransferases hmdb.ca. Conversely, its breakdown involves sulfatases, enzymes that catalyze the hydrolysis of sulfate esters. Research has focused on identifying and characterizing these enzymes. Notably, L-ascorbic acid 2-sulfate sulfohydrolase (C2 sulfatase) has been purified from rainbow trout liver. This enzyme catalyzes the hydrolysis of AAS, exhibiting a pH optimum at 6.0 and a molecular weight of approximately 117,500 at pH 5.0 nih.gov. Its activity is modulated by L-ascorbic acid through feedback inhibition, suggesting a physiological role in maintaining adequate cellular L-ascorbic acid concentrations in fish nih.gov. While direct proteomic profiling studies specifically mapping AAS biotransformation pathways are emerging, the purification of C2 sulfatase highlights the enzymatic machinery involved. Further investigations into the sulfotransferases responsible for AAS synthesis and a broader proteomic analysis of cellular compartments involved in its metabolism are warranted.
Table 2: Properties of L-Ascorbic Acid 2-Sulfate Sulfohydrolase (C2 Sulfatase)
| Property | Detail | Reference(s) |
| Enzyme Name | L-ascorbic acid 2-sulfate sulfohydrolase (C2 sulfatase) | nih.gov |
| Source | Rainbow trout liver | nih.gov |
| Catalytic Activity | Hydrolysis of L-ascorbic acid 2-sulfate | nih.gov |
| pH Optimum | 6.0 | nih.gov |
| Molecular Weight | ~117,500 at pH 5.0 | nih.gov |
| Inhibition | Inhibited by sulfhydryl blocking agents, including L-ascorbic acid (feedback inhibition) | nih.gov |
| Physiological Role | Maintenance of cellular L-ascorbic acid concentrations in fish | nih.gov |
Genetic and Molecular Basis of Ascorbate (B8700270) Sulfate Pathways in Diverse Organisms
The genetic and molecular underpinnings of this compound metabolism are areas of active investigation, particularly in the context of human health and genetic predispositions. Genome-Wide Association Studies (GWAS) have begun to identify genetic variants associated with ascorbic acid 2-sulfate levels in humans. For instance, studies have pinpointed specific genetic variants, including two on chromosome 16 and one on chromosome 10, associated with ascorbic acid 2-sulfate researchgate.netresearchgate.netnih.govmedrxiv.org. These associations have led to the mapping of approximately 71 genes implicated in AAS metabolism, with some of these genes showing differential expression in specific tissues, such as the stomach researchgate.netnih.govmedrxiv.org. Comparative studies also reveal genetic and functional differences in sulfatases across species; for example, while trout C2 sulfatase is structurally similar to human arylsulfatase A, its role in ascorbate metabolism appears distinct nih.gov. Elucidating the specific genes encoding sulfotransferases and sulfatases involved in AAS metabolism across various organisms, and understanding their regulatory mechanisms, remains a key research objective.
Table 3: Genetic Associations for Ascorbic Acid 2-Sulfate
| Aspect | Finding | Reference(s) |
| Methodology | Genome-Wide Association Studies (GWAS), Linkage Disequilibrium (LD) analysis, FUMA platform for gene mapping | researchgate.netresearchgate.netnih.govmedrxiv.org |
| Identified Variants | 2 on chromosome 16, 1 on chromosome 10 associated with AAS levels. | researchgate.netresearchgate.netnih.govmedrxiv.org |
| Mapped Genes | Approximately 71 genes linked to ascorbic acid 2-sulfate. | researchgate.netnih.govmedrxiv.org |
| Tissue Expression | Some mapped genes show differential expression in stomach tissues. | researchgate.netnih.gov |
| Enzyme Comparison | Trout C2 sulfatase structurally similar to human arylsulfatase A, but functionally divergent in ascorbate metabolism. | nih.gov |
Development of Novel Analytical Probes for In Vivo Kinetic Studies of this compound
Understanding the dynamic behavior of this compound within living systems necessitates the development of specialized analytical probes capable of tracking its kinetics in vivo. While current research has established analytical methods for quantifying AAS and assessing its stability using techniques like HPLC researchgate.netjst.go.jp, these are primarily ex vivo or stability-focused. The development of novel probes that can monitor AAS concentrations, turnover rates, and localization in real-time within living organisms remains an unaddressed inquiry. Such probes could illuminate the precise metabolic fluxes, cellular uptake mechanisms, and potential signaling roles of AAS. The challenges of studying in vivo kinetics, as demonstrated in other biological contexts, highlight the need for sensitive and specific tools that can overcome the complexities of the cellular environment pnas.org. Future research could explore fluorescently labeled analogs, radiolabeled compounds, or biosensors designed to capture the dynamic biochemistry of AAS.
Broader Comparative Biochemistry and Evolutionary Contexts of Ascorbate Sulfation
The presence and metabolic fate of this compound offer insights into the comparative biochemistry and evolutionary adaptations of Vitamin C metabolism across diverse species. AAS has been identified as a naturally occurring compound in various organisms, including humans (in urine), rats (in bile and tissues), and brine shrimp (Artemia salina) hmdb.casemanticscholar.orgnih.govacs.org. Its enhanced stability in aquatic environments suggests an adaptive significance, potentially serving as a reservoir for Vitamin C in marine life . In fish, AAS is recognized not only as a metabolite but also as a stable dietary source of Vitamin C, with specialized enzymes like trout C2 sulfatase modulating its cellular levels jst.go.jpnih.gov. The evolutionary trajectory of Vitamin C metabolism itself is marked by the loss of biosynthetic capacity in certain animal groups, such as primates, necessitating dietary intake nih.gov. Comparing the presence, synthesis, and degradation pathways of AAS across these diverse taxa can illuminate the evolutionary pressures that shaped Vitamin C utilization and the specific roles of sulfation in enhancing its stability and bioavailability.
Q & A
Q. What are the key considerations when designing experiments to assess the stability of L-ascorbyl-2-sulfate in biological systems?
Stability experiments require controlled pH, temperature, and matrix conditions (e.g., culture media, serum). For example, studies using sterile culture medium at 37°C demonstrated that this compound degrades faster than its oleate derivatives, necessitating frequent sampling intervals and reverse-phase HPLC for quantification . Include controls for enzymatic hydrolysis and oxidative degradation by adding stabilizers like EDTA or antioxidants .
Q. What analytical methods are most reliable for quantifying this compound in complex matrices like serum or tissue homogenates?
Reverse-phase HPLC coupled with UV detection (240–265 nm) is widely used due to its specificity for ascorbic acid derivatives. Sample preparation should involve protein precipitation (e.g., using trichloroacetic acid) and filtration to avoid column contamination. Validation parameters (linearity, LOD/LOQ, recovery rates) must align with ICH guidelines .
Q. How should researchers select appropriate animal models for studying the physiological effects of this compound deficiency or supplementation?
Use species unable to synthesize ascorbic acid (e.g., Atlantic salmon, humans, guinea pigs). In salmon studies, dietary supplementation of 50–300 mg/kg this compound improved growth rates and collagen synthesis, with tissue-specific retention rates measured via LC-MS . Ensure models match the research scope (e.g., bone health vs. antioxidant capacity).
Q. What are the critical parameters to control when synthesizing this compound to ensure reproducibility in research settings?
Optimize reaction pH (5.5–6.5), temperature (25–30°C), and enzyme-substrate ratios if using biocatalysts (e.g., immobilized lipases). Purification via ion-exchange chromatography and lyophilization minimizes impurities. Confirm structure via NMR (e.g., sulfate ester peak at δ 3.8–4.2 ppm) .
Advanced Research Questions
Q. How do in vitro and in vivo models differ in evaluating the bioavailability of this compound compared to other ascorbic acid derivatives?
In vitro models (e.g., Caco-2 cells) measure transport efficiency via apparent permeability coefficients (Papp), while in vivo studies (e.g., rodent/salmon trials) track plasma AUC and tissue distribution. This compound shows lower intestinal hydrolysis than L-ascorbyl-2-phosphate, leading to delayed bioavailability but prolonged systemic effects .
Q. How can researchers resolve contradictions in reported bioactivity data between this compound and its phosphate analogs?
Conduct side-by-side comparisons under standardized conditions (e.g., equimolar doses, identical cell lines). For example, phosphate derivatives exhibit higher stability in aqueous solutions but lower cellular uptake due to charge repulsion with membrane transporters. Use knock-out models (e.g., SVCT1/SVCT2-deficient cells) to isolate transport mechanisms .
Q. What strategies are effective for isolating this compound's specific effects from those of its degradation products in long-term cell culture studies?
Employ stability-monitoring protocols (e.g., daily HPLC analysis) and include degradation controls (e.g., pre-incubated solutions). Use siRNA silencing or pharmacological inhibitors to block enzymatic pathways (e.g., sulfatases) that metabolize the compound .
Q. What computational modeling approaches are suitable for predicting the interaction dynamics between this compound and cellular transporters?
Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to SVCT2 transporters. Pair with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess conformational stability over time. Validate predictions with competitive inhibition assays using unlabeled ascorbic acid .
Methodological Guidance
- Data Contradiction Analysis : Compare study designs for variables like dosage forms (free vs. encapsulated), exposure duration, and endpoint assays (e.g., ELISA vs. Western blot for collagen synthesis) .
- Reproducibility : Follow PRIDE guidelines for proteomics data or MIAME standards for microarray studies when publishing results .
- Ethical Compliance : For in vivo work, adhere to ARRIVE 2.0 guidelines for animal reporting, including randomization and blinding protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
